molecular formula C12H14N2 B2497555 1-cyclopentyl-1H-1,3-benzodiazole CAS No. 1205608-47-4

1-cyclopentyl-1H-1,3-benzodiazole

Cat. No.: B2497555
CAS No.: 1205608-47-4
M. Wt: 186.258
InChI Key: UGMJPHBCEDSFNM-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an imidazole ring, with a cyclopentyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1H-1,3-benzodiazole typically involves the condensation of 1,2-phenylenediamine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

1-cyclopentyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, benzimidazole derivatives have been shown to interfere with DNA synthesis and repair, leading to their use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: The parent compound of the benzimidazole family, lacking the cyclopentyl group.

    2-methyl-1H-benzimidazole: A derivative with a methyl group at position 2.

    5,6-dimethyl-1H-benzimidazole: A derivative with methyl groups at positions 5 and 6.

Uniqueness

1-cyclopentyl-1H-1,3-benzodiazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature can also affect the compound’s binding affinity and selectivity for specific enzymes and receptors, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-cyclopentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-10(5-1)14-9-13-11-7-3-4-8-12(11)14/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJPHBCEDSFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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